molecular formula C6H11N2O2+ B14637009 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium CAS No. 52585-26-9

4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B14637009
CAS No.: 52585-26-9
M. Wt: 143.16 g/mol
InChI Key: CVMLRARIXSCZLY-UHFFFAOYSA-O
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Description

4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of ammonium acetate and aldehydes under solvent-free conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism by which 4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the carboxyl group enhances its ability to form hydrogen bonds, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium chloride
  • 2-Methylimidazole
  • 4,5-Dimethylimidazole

Uniqueness

4-Carboxy-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is unique due to the presence of the carboxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in hydrogen bonding, making it more versatile compared to other imidazole derivatives .

Properties

CAS No.

52585-26-9

Molecular Formula

C6H11N2O2+

Molecular Weight

143.16 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-carboxylic acid

InChI

InChI=1S/C6H10N2O2/c1-7-3-5(6(9)10)8(2)4-7/h3H,4H2,1-2H3,(H,9,10)/p+1

InChI Key

CVMLRARIXSCZLY-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CN(C(=C1)C(=O)O)C

Origin of Product

United States

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